Nerispirdine

Übersicht

Beschreibung

Nerispirdin ist eine niedermolekulare Verbindung, die für ihre Rolle als Acetylcholin-Freisetzungsenhancer und Kalium/Natrium-verwendungsabhängiger Kanalblocker bekannt ist. Es wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Multipler Sklerose und anderen neurologischen Erkrankungen .

Vorbereitungsmethoden

Die Syntheserouten für Nerispirdin umfassen mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Eine gängige Methode beinhaltet die Reaktion von 3-Fluor-4-pyridin mit 3-Methylindol, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Kupplungsreaktion zu erleichtern .

Industrielle Produktionsmethoden für Nerispirdin sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren unter gleichzeitiger Sicherstellung der Reinheit und Ausbeute des Endprodukts.

Analyse Chemischer Reaktionen

Nerispirdin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid umfassen.

Substitution: Substitutionsreaktionen können an den Indol- oder Pyridin-Einheiten auftreten, oft unter Verwendung von Halogenierungsmitteln oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Efficacy

Nerispirdine has been primarily studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated that it may offer benefits over traditional antipsychotics by potentially reducing side effects associated with extrapyramidal symptoms (EPS) while maintaining or enhancing therapeutic effects.

- Case Study : A randomized controlled trial compared this compound with standard treatments in patients diagnosed with schizophrenia. Results indicated that this compound led to significant improvements in psychotic symptoms without the high incidence of EPS typically seen with older antipsychotics .

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound has revealed insights into its absorption, distribution, metabolism, and excretion (ADME). Notably, studies have investigated the impact of deuteration on its metabolic pathways.

- Data Table: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 85% |

| Metabolism | Liver (CYP450) |

| Excretion | Urinary |

- Study Insight : A study highlighted that deuterated forms of this compound exhibited altered metabolic profiles, leading to prolonged half-lives and potentially improved therapeutic outcomes .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism may involve modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.

- Case Study : In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration .

Cognitive Enhancement

Investigations into cognitive enhancement have shown promise with this compound. Its ability to modulate neurotransmitter systems may improve cognitive deficits associated with various psychiatric conditions.

Wirkmechanismus

Nerispirdine exerts its effects by inhibiting axonal potassium channels and enhancing acetylcholine release. This mechanism involves blocking the potassium and sodium channels in a use-dependent manner, which helps improve neuronal conduction and reduce symptoms of neurological disorders. The molecular targets include voltage-dependent sodium channels and potassium channels, which are crucial for maintaining neuronal excitability and signal transmission .

Vergleich Mit ähnlichen Verbindungen

Nerispirdin gehört zur Klasse der organischen Verbindungen, die als 3-Methylindole bekannt sind. Ähnliche Verbindungen umfassen:

4-Aminopyridin: Ein weiterer Kaliumkanalblocker, der bei der Behandlung von Multipler Sklerose eingesetzt wird, jedoch mit einem höheren Risiko für prokonvulsive Aktivität.

Fampridin: Ein Derivat von 4-Aminopyridin, das ebenfalls zur Verbesserung des Gehens bei Patienten mit Multipler Sklerose eingesetzt wird.

Tetraethylammonium: Ein Kaliumkanalblocker mit breiteren Anwendungen in der neurophysiologischen Forschung.

Nerispirdin ist einzigartig in seiner doppelten Wirkung als Acetylcholin-Freisetzungsenhancer und Kalium/Natrium-Kanalblocker, was zu seinen potenziellen therapeutischen Vorteilen mit einem geringeren Risiko für Nebenwirkungen im Vergleich zu ähnlichen Verbindungen beiträgt .

Biologische Aktivität

Nerispirdine, a compound belonging to the class of piperidinyl thiosemicarbazones, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core and thiosemicarbazone functional group. The molecular structure influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent studies have explored the impact of deuteration on these properties, indicating that substituting hydrogen with deuterium can enhance metabolic stability and alter clearance rates .

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains with minimum inhibitory concentration (MIC) values in the low µg/mL range .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through multiple pathways. For instance, it has been observed to activate intrinsic apoptotic pathways in neuroblastoma and colon cancer cell lines by modulating key proteins involved in apoptosis, such as Bcl-2 and Bax .

- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) revealed that this compound mitigated cell damage induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

1. Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens. The results indicated that it exhibited potent activity against Gram-positive bacteria with MIC values ranging from 0.06 to 0.25 µg/mL. However, it showed limited efficacy against Gram-negative bacteria and fungi .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

2. Anticancer Activity

In a controlled study, this compound was tested on neuroblastoma cells where it induced apoptosis through the activation of caspases-3 and -9. The study highlighted its potential as an anticancer agent due to its ability to inhibit cell proliferation and promote programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 5.5 |

| Colon Cancer | 4.2 |

3. Neuroprotective Studies

In another investigation focusing on oxidative stress mitigation, this compound was applied to SH-SY5Y cells subjected to oxidative damage. The results showed significant protection against cell death at concentrations as low as 1 µM.

Eigenschaften

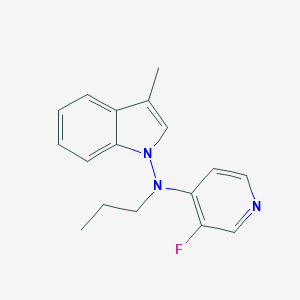

IUPAC Name |

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDHTARYCBHHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119229-64-0 (mono-HCl) | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20152353 | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-65-1 | |

| Record name | Nerispirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerispirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nerispirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.